molecular formula C16H9F B159210 1-Fluoropyrene CAS No. 1691-65-2

1-Fluoropyrene

Cat. No.: B159210
CAS No.: 1691-65-2
M. Wt: 220.24 g/mol
InChI Key: IJGKLOPKLNXDDS-UHFFFAOYSA-N
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Description

1-Fluoropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉F. It is a derivative of pyrene, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoropyrene can be synthesized through several methods. One common approach involves the fluorination of pyrene using a fluorinating agent such as xenon difluoride or elemental fluorine. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include substituted pyrenes with various functional groups.

    Oxidation: Products include pyrene quinones and other oxygenated derivatives.

    Reduction: Products include reduced pyrene derivatives.

Scientific Research Applications

1-Fluoropyrene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-fluoropyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

  • 2-Fluoropyrene
  • 3-Fluoropyrene
  • 4-Fluoropyrene
  • 1-Fluoronaphthalene
  • 2-Fluorophenanthrene

Comparison: 1-Fluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to other fluorinated polycyclic aromatic hydrocarbons, this compound exhibits different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

1-fluoropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGKLOPKLNXDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168646
Record name Pyrene, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691-65-2
Record name Pyrene, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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